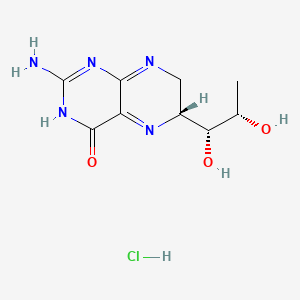

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride is a compound belonging to the class of quinoid systems. Quinoid systems are characterized by their unique structural features, which include two carbonyl groups in an unsaturated six-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural sources, including bacteria, fungi, and higher plants .

Méthodes De Préparation

The synthesis of Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride involves several steps. One common method includes the oxidation of quinic acid using manganese dioxide and sulfuric acid. This reaction involves dehydration, decarboxylation, and subsequent oxidation . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .

Analyse Des Réactions Chimiques

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing other quinoid compounds. In biology, it plays a role in redox reactions and cellular respiration. In medicine, it has potential therapeutic applications due to its antioxidant properties and involvement in various biological processes . In the industry, it is used in the production of dyes and pigments .

Mécanisme D'action

The mechanism of action of Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride involves its role as a cofactor in redox reactions. It participates in electron transfer processes, which are crucial for cellular respiration and energy production. The compound interacts with various enzymes and proteins, facilitating the transfer of electrons and hydrogen atoms .

Comparaison Avec Des Composés Similaires

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride can be compared with other quinoid compounds such as benzoquinones, naphthoquinones, and anthraquinones. These compounds share similar structural features but differ in their specific biological activities and applications. For example, benzoquinones are known for their role in pigmentation, while naphthoquinones and anthraquinones have diverse pharmacological properties .

Activité Biologique

Quinonoid-(6R)-dihydro-L-biopterin hydrochloride is a significant compound in the realm of biochemistry and pharmacology, particularly due to its role as a cofactor in various enzymatic reactions. This article explores the biological activity of this compound, emphasizing its mechanisms, therapeutic potential, and relevant research findings.

Overview of this compound

This compound, a derivative of tetrahydrobiopterin (BH4), is essential for the function of several enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase, and nitric oxide synthase. These enzymes are crucial for neurotransmitter synthesis and other metabolic processes.

The biological activity of this compound primarily revolves around its role as a cofactor in redox reactions. It facilitates electron transfer processes vital for cellular respiration and energy production. The compound interacts with various enzymes, enhancing their catalytic efficiency by stabilizing reaction intermediates and facilitating substrate conversion.

Key Functions:

- Electron Transfer : Participates in redox reactions critical for metabolic pathways.

- Cofactor Role : Serves as a necessary cofactor for key enzymes involved in neurotransmitter synthesis.

- Antioxidant Properties : Exhibits protective effects against oxidative stress, which is beneficial in cardiovascular health.

1. Neurotransmitter Synthesis

This compound is pivotal in synthesizing catecholamines such as dopamine, norepinephrine, and epinephrine. The enzymatic activity of PAH depends on this compound to convert phenylalanine into tyrosine. A deficiency in this cofactor can lead to metabolic disorders characterized by neurotransmitter imbalances.

2. Cardiovascular Health

Research indicates that tetrahydrobiopterin supplementation can ameliorate conditions associated with oxidative stress in cardiovascular diseases. It protects soluble guanylate cyclase from oxidative inactivation, thereby enhancing nitric oxide signaling and promoting vasodilation .

3. Antioxidant Activity

The compound demonstrates antioxidant properties by scavenging free radicals and preventing lipid peroxidation. This action contributes to cellular protection against damage caused by oxidative stress .

Table 1: Summary of Biological Activities

Case Study: Tetrahydrobiopterin Supplementation

A study highlighted the effects of tetrahydrobiopterin supplementation on patients with phenylketonuria (PKU). Patients receiving BH4 showed improved metabolic control and reduced blood phenylalanine levels. This indicates the therapeutic potential of quinonoid compounds in managing metabolic disorders .

Comparative Analysis with Other Compounds

This compound can be compared with other quinoid compounds such as benzoquinones and naphthoquinones, which also exhibit biological activities but differ in their specific mechanisms and applications:

| Compound Type | Biological Activity | Key Differences |

|---|---|---|

| Quinonoid Compounds | Redox reactions, antioxidant properties | Varying structural features and enzyme interactions |

| Benzoquinones | Pigmentation, antimicrobial properties | Primarily involved in pigmentation processes |

| Naphthoquinones | Anticancer properties | More focused on cytotoxicity against cancer cells |

Propriétés

IUPAC Name |

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O3.ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17);1H/t3-,4+,6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHYJSMRUIOMKW-ZUOBHZEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.